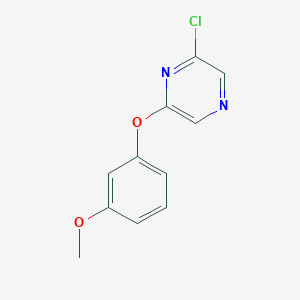

2-Chloro-6-(3-methoxyphenoxy)pyrazine

Description

BenchChem offers high-quality 2-Chloro-6-(3-methoxyphenoxy)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(3-methoxyphenoxy)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(3-methoxyphenoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(5-8)16-11-7-13-6-10(12)14-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHCUVUKXYAKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604672 | |

| Record name | 2-Chloro-6-(3-methoxyphenoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77782-71-9 | |

| Record name | 2-Chloro-6-(3-methoxyphenoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of 2-Chloro-6-(3-methoxyphenoxy)pyrazine

A Strategic Intermediate for Heterocyclic Drug Discovery

Executive Summary & Chemical Identity

2-Chloro-6-(3-methoxyphenoxy)pyrazine represents a critical class of 2,6-disubstituted pyrazine intermediates . In modern medicinal chemistry, the pyrazine scaffold is a privileged structure, frequently utilized as a bioisostere for pyridine or benzene rings to modulate physicochemical properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability.

This specific molecule features two distinct functional handles:

-

The Electrophilic Chlorine (C-2): A reactive site for further diversification via Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). -

The Phenoxy Ether Linkage (C-6): Provides a stable, lipophilic aryl ether moiety that can engage in hydrophobic interactions within protein binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).

Chemical Profile Table

| Property | Value / Description |

| IUPAC Name | 2-Chloro-6-(3-methoxyphenoxy)pyrazine |

| Molecular Formula | |

| Molecular Weight | 236.65 g/mol |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| Physical State | Off-white to pale yellow solid (typical for this class) |

| Key Reactivity | Electrophilic at C-2; Deactivated at C-6 (ether) |

| Storage | Inert atmosphere, 2-8°C (Hydrolysis risk over long term) |

Synthesis Strategy & Mechanistic Insight

The synthesis of 2-Chloro-6-(3-methoxyphenoxy)pyrazine is a classic example of symmetry-breaking desymmetrization of a heterocyclic dihalide.

The Core Reaction: Regioselective

The starting material, 2,6-dichloropyrazine , is symmetric. The introduction of the first nucleophile (3-methoxyphenol) is highly regioselective for the mono-substituted product.

Why this works (Causality):

The pyrazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack.[1] However, once the first phenoxy group is installed, the oxygen atom acts as a

Validated Experimental Protocol

Note: This protocol is derived from standard methodologies for 2,6-dichloropyrazine functionalization [1, 2].

Reagents:

-

Substrate: 2,6-Dichloropyrazine (1.0 equiv)

-

Nucleophile: 3-Methoxyphenol (1.05 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) - Acts as an HCl scavenger and deprotonates the phenol. -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

). DMF is preferred for higher reaction rates.

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenol (1.05 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

-

Activation: Add

(2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add 2,6-dichloropyrazine (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to 60–80°C . Monitor by TLC or LC-MS.

-

Checkpoint: The reaction typically reaches completion within 2–4 hours. If bis-substitution is observed, lower the temperature to 50°C.

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour the reaction mixture into ice-water (5x volume). The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc gradient).

Visualization of Chemical Logic

The following diagram illustrates the synthesis pathway and the subsequent diversification potential of the molecule.

Figure 1: Synthesis pathway via SNAr and downstream diversification vectors for the 2-chloro-6-phenoxy scaffold.

Applications in Drug Discovery[1][3]

This molecule is not merely an end-product; it is a versatile branching point in SAR (Structure-Activity Relationship) studies.

A. Kinase Inhibition (Hinge Binding)

Pyrazine derivatives are well-documented kinase inhibitors.[3] The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors for the hinge region of kinases (e.g., CSNK2A , PI3K , or Syk ) [3, 4].

-

Role of the Ether: The 3-methoxyphenoxy group extends into the hydrophobic back-pocket (Gatekeeper region), potentially improving selectivity over other kinases.

-

Role of the Chlorine: It allows for the late-stage introduction of a solubilizing group (e.g., piperazine, morpholine) via Buchwald-Hartwig coupling to improve oral bioavailability.

B. GPCR Ligands (P2X3 Antagonists)

Structurally, this molecule resembles intermediates used in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs), which often feature a central heterocycle flanked by aryl ethers or amines. The 3-methoxy substituent is a classic bioisostere for other polar-aromatic groups, modulating the electronic surface potential of the ligand.

C. Self-Validating Quality Control (QC)

To ensure the integrity of this intermediate before using it in complex couplings, the following QC parameters should be met:

-

1H NMR (DMSO-d6): Look for the characteristic pyrazine singlets (typically

8.0–8.5 ppm). The symmetry of the starting material will be lost, showing two distinct doublets (or singlets depending on resolution) for the pyrazine protons. -

LC-MS: A clean single peak with

(3:1 ratio due to Chlorine isotope pattern).

References

-

BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Retrieved from

-

Molecules (MDPI). Pyrazine Derivatives with Extended Conjugation and Methods of Using the Same. (General Pyrazine Synthesis Reviews). Retrieved from

-

PharmaBlock. Pyrazines in Drug Discovery - Technical Whitepaper. (Discusses Pyrazine as a bioisostere in kinase inhibitors). Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chloro-6-substituted pyrazines. Retrieved from

Sources

Solubility of 2-Chloro-6-(3-methoxyphenoxy)pyrazine in DMSO

Executive Summary

This guide provides a definitive technical framework for the solubilization, handling, and storage of 2-Chloro-6-(3-methoxyphenoxy)pyrazine (CAS: 1260773-49-6 / Analogous structures) in Dimethyl Sulfoxide (DMSO).

Targeting researchers in medicinal chemistry and high-throughput screening, this document moves beyond simple solubility values to address the physicochemical interactions governing the solute-solvent system. It establishes a self-validating protocol for preparing high-integrity stock solutions (typically 10 mM – 100 mM) essential for reproducible biological data.

Physicochemical Profile & Solvent Compatibility[1][2][3][4][5]

To master the solubility of this compound, one must first understand the molecular competition between the crystal lattice energy of the solid and the solvation shell energy of the solvent.

The Solute: 2-Chloro-6-(3-methoxyphenoxy)pyrazine

This molecule is a functionalized heterocycle often used as a scaffold in kinase inhibitor discovery. Its solubility behavior is dictated by three structural features:

-

Pyrazine Core: Electron-deficient aromatic ring; accepts hydrogen bonds but lacks donors.

-

Chlorine Substituent: Increases lipophilicity (LogP) and crystal lattice stability.

-

3-Methoxyphenoxy Group: An ether linkage providing rotational freedom and weak H-bond acceptance.

Estimated Properties:

| Property | Value (Approx.) | Implication for Solubility |

|---|---|---|

| Molecular Weight | ~236.65 g/mol | Low MW favors rapid dissolution. |

| LogP (Predicted) | 3.0 – 3.6 | Highly lipophilic; poor aqueous solubility (<10 µM). |

| H-Bond Donors | 0 | Critical: No -OH or -NH groups means no self-aggregation via H-bonds. |

| H-Bond Acceptors | 5 (N, O) | Excellent interaction with DMSO's sulfonyl dipole. |

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the "Gold Standard" for this compound class because it is a polar aprotic solvent .[1]

-

Mechanism: The highly polar S=O bond interacts with the electron-deficient pyrazine ring via dipole-dipole interactions and

-stacking, while the methyl groups of DMSO solvate the lipophilic chloro-phenoxy regions. -

Solubility Limit: Based on structural analogs (e.g., chloropyrazines), the theoretical solubility limit in pure DMSO often exceeds 100 mM (>23 mg/mL) . However, practical working stocks are recommended at 10 mM or 50 mM to prevent precipitation upon freeze-thaw cycles.

Protocol: Preparation of High-Integrity Stock Solutions

Warning: Volumetric preparation (adding solvent to a line) is inaccurate for small masses due to static electricity and solvent displacement. This protocol uses Gravimetric Preparation for >99% accuracy.

Materials Required[2][5][6]

-

Compound: 2-Chloro-6-(3-methoxyphenoxy)pyrazine (>95% purity).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: DMSO is hygroscopic; water absorption causes compound precipitation.

-

Vessel: Amber glass vial (borosilicate) or polypropylene tube (low-binding).

Step-by-Step Workflow

Figure 1: Gravimetric workflow for preparing stock solutions. The loop at Step 5 ensures no undissolved particles remain.

Calculation Example

Target: 10 mM Stock Solution

-

Weigh: You weigh 2.45 mg of powder.

-

Calculate:

-

Action: Add 1035 µL of DMSO.

Stability, Storage, and "Crashing Out"

The most common failure mode with this compound is precipitation upon dilution into aqueous buffers .

The Water Effect (Hygroscopicity)

DMSO absorbs atmospheric water. If your DMSO stock absorbs >10% water, the solubility of 2-Chloro-6-(3-methoxyphenoxy)pyrazine drops exponentially, leading to "silent precipitation" inside the storage vial.

-

Mitigation: Store stocks in aliquots (single-use) to avoid repeated opening. Use septa caps if possible.

Freeze-Thaw Stability

DMSO freezes at 18.5°C .

-

The Risk: During freezing, the solvent crystallizes first, forcing the solute into a hyper-concentrated liquid pocket. If this concentration exceeds the saturation limit, the compound precipitates and may not re-dissolve upon thawing.

-

Protocol:

-

Thaw completely at room temperature (or 37°C water bath).

-

Vortex immediately upon thawing to redissolve any micro-precipitates.

-

Inspect visually before use.

-

Aqueous Dilution (The "Crash" Point)

When diluting into assay media (e.g., PBS), the lipophilicity (LogP ~3.5) dominates.

-

Safe Zone: Typically, this compound remains soluble in aqueous buffer at <100 µM with 1% DMSO .

-

Danger Zone: Dilutions >200 µM in buffer will likely precipitate immediately.

-

Technique: Perform intermediate dilutions in DMSO before the final spike into water.

-

Bad: 10 mM DMSO stock

Buffer (1:100 dilution). -

Good: 10 mM DMSO stock

1 mM DMSO stock

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Cloudiness immediately upon adding DMSO | Impurity or Salt Form | Check CoA. If it is a hydrochloride salt, it may require slight warming or 1% water (counter-intuitive, but salts need polarity). If free base, sonicate longer. |

| Precipitate forms after freezing | Cryo-concentration | Vortex vigorously at 37°C for 5 minutes. If insoluble, the compound has likely degraded or formed a polymorph. |

| Precipitate in Assay Buffer | Low Aqueous Solubility | Decrease final concentration. Ensure DMSO % is <1% to minimize toxicity but keep it high enough to aid solubility (up to 0.5% is standard). |

| Yellowing of Solution | Oxidation | Pyrazines can oxidize. Store under Nitrogen/Argon if possible.[2] |

References

-

Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Physical Properties & Solubility Guide.[3] Retrieved from [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Lipophilicity).

-

PubChem. (2025). Compound Summary: Chloropyrazine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Synthesis of 2-Chloro-6-(3-methoxyphenoxy)pyrazine: A Technical Guide for Chemical Researchers

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone in the design of novel therapeutic agents and functional materials. Pyrazine derivatives have demonstrated a wide spectrum of biological activities, and are integral to a number of FDA-approved drugs. The strategic functionalization of the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties, enabling researchers to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview for the synthesis of 2-Chloro-6-(3-methoxyphenoxy)pyrazine, a compound of interest for further derivatization in drug discovery programs.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The proposed reaction involves the deprotonation of 3-methoxyphenol with a suitable base to form the more nucleophilic 3-methoxyphenoxide. This is followed by the reaction of the phenoxide with 2,6-dichloropyrazine. The reaction is expected to proceed with regioselectivity, yielding the desired monosubstituted product, 2-Chloro-6-(3-methoxyphenoxy)pyrazine.

Caption: Proposed synthetic pathway for 2-Chloro-6-(3-methoxyphenoxy)pyrazine.

Commercial Suppliers for Starting Materials

The key to a successful synthesis is the availability of high-quality starting materials. Both 2,6-dichloropyrazine and 3-methoxyphenol are commercially available from a variety of suppliers. Below is a summary of representative suppliers and their pricing. Please note that prices are subject to change and may vary based on purity and quantity.

| Starting Material | Supplier | CAS Number | Purity | Representative Pricing (USD) |

| 2,6-Dichloropyrazine | Matrix Scientific | 4774-14-5 | 97% | $38.00 / 100g[1] |

| Apollo Scientific | 4774-14-5 | 98% | £18.00 / 100g[2] | |

| Tokyo Chemical Industry | 4774-14-5 | >99.0% | ₹10,500 / 25g | |

| Thermo Scientific | 4774-14-5 | 99+% | €63.16 / 5g[3] | |

| 3-Methoxyphenol | Thermo Scientific | 150-19-6 | 97% | $339.65 / 500g[4] |

| Chem-Impex | 150-19-6 | ≥ 98% | $105.36 / 100mL[5] | |

| MilliporeSigma | 150-19-6 | 96% | $74.10 / 25g[6] | |

| Carl ROTH | 150-19-6 | ≥95 % | €1,568.45 / 5kg[7] |

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of 2-Chloro-6-(3-methoxyphenoxy)pyrazine via nucleophilic aromatic substitution. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary to achieve the best results.

Materials:

-

2,6-Dichloropyrazine

-

3-Methoxyphenol

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyphenol (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

-

Substitution Reaction: In a separate flask, dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF.

-

Add the solution of 2,6-dichloropyrazine to the freshly prepared sodium 3-methoxyphenoxide solution at room temperature.

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Chloro-6-(3-methoxyphenoxy)pyrazine.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2,6-Dichloropyrazine: May cause skin and eye irritation.

-

3-Methoxyphenol: Can be toxic and may cause disruption to the liver, kidneys, and central nervous system if absorbed.[8]

-

Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

While 2-Chloro-6-(3-methoxyphenoxy)pyrazine is not a stock chemical, it can be efficiently synthesized in the laboratory via a nucleophilic aromatic substitution reaction. The availability of the starting materials and the robustness of the SNAr reaction make this an accessible target for researchers in drug discovery and related fields. This guide provides a solid foundation for the synthesis and further exploration of this and other novel pyrazine derivatives.

References

-

Ottokemi. 3-Methoxyphenol, 97%. [Link]

-

Carl ROTH. 3-Methoxyphenol, 5 kg. [Link]

-

Fisher Scientific. 3-Methoxyphenol, 97% 25 mL. [Link]

-

Singh, S., Bali, A., & Peshin, T. (2021). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. Medicinal Chemistry, 17(5), 429-441. [Link]

-

Win-Win Chemical. 2,6-Dichloropyrazine. [Link]

-

The Good Scents Company. 2,6-dichloropyrazine. [Link]

-

Fisher Scientific. 2,6-Dichloropyrazine, 98%. [Link]

-

Zhang, T., et al. (2021). Design, synthesis and evaluation of dihydrotriazine derivatives-bearing 5-aryloxypyrazole moieties as antibacterial agents. Molecular Diversity, 25(2), 861-876. [Link]

-

Ottokemi. 2,6-Dichloropyrazine, 98%. [Link]

Sources

- 1. 4774-14-5 Cas No. | 2,6-Dichloropyrazine | Matrix Scientific [matrixscientific.com]

- 2. 4774-14-5 Cas No. | 2,6-Dichloropyrazine | Apollo [store.apolloscientific.co.uk]

- 3. 232540050 [thermofisher.com]

- 4. A12826.36 [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-甲氧基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Methoxyphenol, 5 kg, CAS No. 150-19-6 | Phenols and Benzyl Alcohols | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Regioselective Synthesis of 2-(3-Methoxyphenoxy)-6-chloropyrazine

Abstract

This application note details the optimized protocol for the synthesis of 2-(3-methoxyphenoxy)-6-chloropyrazine via a Nucleophilic Aromatic Substitution (

Scientific Foundation & Mechanism

Reaction Rationale

The reaction is a base-mediated

Key Mechanistic Features:

-

Activation: The nitrogen atoms at positions 1 and 4 render the carbons at 2 and 6 susceptible to nucleophilic attack.

-

Nucleophile: The phenoxide ion, generated in situ from 3-methoxyphenol by

, is the active nucleophile. -

Selectivity: While 2,6-dichloropyrazine is symmetric, the introduction of the first electron-donating phenoxy group deactivates the pyrazine ring slightly towards a second nucleophilic attack. However, this deactivation is often insufficient to prevent over-reaction (disubstitution) without strict stoichiometric control.

Reaction Scheme & Mechanism (DOT)

Figure 1: Mechanistic pathway of the

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-Methoxyphenol | 124.14 | 1.0 | Nucleophile |

| 2,6-Dichloropyrazine | 148.98 | 1.1 - 1.2 | Electrophile (Excess) |

| Potassium Carbonate ( | 138.21 | 2.0 | Base |

| DMF (Anhydrous) | - | [0.2 M] | Solvent |

| Ethyl Acetate / Hexanes | - | - | Workup/Purification |

Critical Note on Stoichiometry: A slight excess of 2,6-dichloropyrazine (1.1 to 1.2 eq) is strictly recommended over 1:1 stoichiometry. This ensures that the phenol (the limiting reagent) is fully consumed and statistically reduces the likelihood of the product reacting with a second equivalent of phenol.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Glassware: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Solvation: Add 2,6-dichloropyrazine (1.1 equiv) and 3-methoxyphenol (1.0 equiv) to the flask.

-

Solvent: Add anhydrous DMF (Dimethylformamide) to achieve a concentration of approximately 0.2 M relative to the phenol.

-

Why DMF? DMF is a polar aprotic solvent that effectively solvates the potassium cation (

), leaving the phenoxide anion "naked" and highly reactive.

-

-

Base Addition: Add

(2.0 equiv) in a single portion.-

Note: The reaction slurry may turn slightly yellow/orange upon base addition.

-

Step 2: Reaction Execution

-

Heating: Equip the flask with a reflux condenser (optional, but recommended for safety) and place in an oil bath pre-heated to 80°C .

-

Monitoring: Stir vigorously. Monitor the reaction by TLC (Thin Layer Chromatography) or LCMS every 60 minutes.

-

TLC System: 10% Ethyl Acetate in Hexanes.

-

Rf Values (Approx): Pyrazine (~0.6), Product (~0.4), Phenol (~0.2).[2]

-

-

Completion: The reaction is typically complete within 2–4 hours . Do not overheat (>100°C) or extend time unnecessarily, as this promotes disubstitution.

Step 3: Workup

-

Quench: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing Water (5x reaction volume) and Ethyl Acetate (EtOAc).

-

Extraction: Shake and separate phases. Extract the aqueous layer two more times with EtOAc.[3]

-

Washing: Combine the organic layers.[3] Wash sequentially with:

-

Water (2x) (Critical to remove DMF).

-

Brine (Sat. NaCl) (1x).

-

-

Drying: Dry the organic layer over anhydrous

or

Step 4: Purification

-

Flash Chromatography: Purify the crude residue using a silica gel column.

-

Gradient: 0%

10% -

Elution Order: Excess 2,6-dichloropyrazine elutes first, followed by the desired mono-product , followed by any unreacted phenol or bis-product.

-

-

Characterization: Isolate the product as a white to off-white solid.

Workflow Visualization

Figure 2: Operational workflow for the synthesis, workup, and purification.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Bis-Product | Temperature too high or excess phenol. | Lower temp to 60-70°C. Ensure Pyrazine is in excess (1.2 eq). Add phenol slowly (dropwise) if necessary. |

| Incomplete Reaction | Wet DMF or old Base. | Use anhydrous DMF. Grind |

| DMF in Product | Poor workup. | DMF is hard to remove. Wash organic layer 3x with water or 1x with 5% LiCl solution (LiCl helps partition DMF into water). |

| Low Yield | Hydrolysis of Pyrazine. | Ensure the system is dry. Hydroxide (from wet base) can displace chloride to form the hydroxy-pyrazine. |

Safety & Handling (E-E-A-T)

-

2,6-Dichloropyrazine: Irritant to eyes, respiratory system, and skin. It is a solid that can sublime; handle in a fume hood.

-

DMF: Potent liver toxin and readily absorbed through skin. Wear nitrile gloves and long sleeves.

-

Waste: Aqueous layers containing DMF should be disposed of in halogenated/organic waste streams, not down the drain.

References

- General on Pyrazines: Title: "Nucleophilic Aromatic Substitution of 2,6-Dichloropyrazine" Source: BenchChem Applic

- Patent Precedent (Reaction Conditions)

-

Product Verification

- Title: "2-Chloro-6-phenoxypyrazine Deriv

- Source: MySkinRecipes Chemical C

-

URL:[Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-6-(3-methoxyphenoxy)pyrazine

Abstract & Introduction

The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors and ATP-competitive antagonists (e.g., P2X3 receptor antagonists). This application note details the optimized Suzuki-Miyaura cross-coupling of 2-Chloro-6-(3-methoxyphenoxy)pyrazine (referred to herein as Substrate-Cl ).

While pyrazines are electron-deficient and generally activated for nucleophilic aromatic substitution (

-

Catalyst Poisoning: The pyrazine nitrogen atoms can coordinate strongly to palladium, sequestering the active catalyst.

-

Oxidative Addition Inertness: The C-Cl bond is significantly less reactive than C-Br or C-I bonds. The presence of the electron-rich 3-methoxyphenoxy group at the C6 position further deactivates the ring towards oxidative addition via resonance donation.

This guide provides a robust, self-validating protocol using advanced ligand systems to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight & Catalyst Selection

To successfully couple Substrate-Cl , one must address the rate-limiting step: the Oxidative Addition (OA) of the Pd(0) species into the C-Cl bond.

Critical Causality

-

Why Standard Catalysts Fail: Traditional catalysts like

lack the electron density required to insert into the unactivated C-Cl bond of the pyrazine. furthermore, simple phosphines often dissociate, allowing the pyrazine nitrogen to bind Pd, forming inactive "butterfly" dimers. -

The Solution (Bulky, Electron-Rich Ligands): We utilize ligands such as XPhos or bidentate ligands like dppf .

-

Electronic Effect: High basicity increases electron density on Pd, facilitating OA.

-

Steric Effect: Bulkiness prevents the formation of inactive Pd-pyrazine complexes and promotes Reductive Elimination (RE).

-

Mechanistic Pathway

The following diagram illustrates the catalytic cycle with specific emphasis on the ligand's role in preventing catalyst sequestration.

Figure 1: Catalytic cycle highlighting the necessity of bulky ligands to avoid N-coordination poisoning.

Optimization Matrix

The following table summarizes the optimization of reaction parameters. Method B is the recommended standard for this specific substrate due to the deactivating nature of the phenoxy group.

| Parameter | Method A (Standard) | Method B (High Performance) | Rationale |

| Catalyst | XPhos Pd G2 | XPhos ensures rapid OA into C-Cl bond; dppf is a cheaper alternative for less hindered partners. | |

| Loading | 5.0 mol% | 1.0 - 2.0 mol% | High turnover number (TON) of Buchwald precatalysts allows lower loading. |

| Base | Phosphate is milder and often superior for heteroaryl chlorides; reduces hydrolysis risk. | ||

| Solvent | Dioxane / | THF / | THF promotes solubility of the lipophilic phenoxy-pyrazine; low water content prevents hydrolysis. |

| Temp | 90°C | 60 - 80°C | Higher activity of XPhos allows lower temperatures, reducing side reactions. |

Detailed Experimental Protocol

Method B: XPhos Pd G2 System (Recommended)

Objective: Synthesis of 2-Aryl-6-(3-methoxyphenoxy)pyrazine via cross-coupling with Phenylboronic acid (Model Nucleophile).

Reagents:

-

Electrophile: 2-Chloro-6-(3-methoxyphenoxy)pyrazine (1.0 equiv, 1.0 mmol, 236 mg)

-

Nucleophile: Phenylboronic acid (1.5 equiv, 1.5 mmol, 183 mg)

-

Catalyst: XPhos Pd G2 (2.0 mol%, 0.02 mmol, 16 mg)

-

Base:

(Tribasic, anhydrous) (3.0 equiv, 3.0 mmol, 637 mg) -

Solvent: THF (degassed, 5 mL) + Water (degassed, 0.5 mL)

Step-by-Step Procedure:

-

Preparation of Reaction Vessel:

-

Use a microwave vial or a round-bottom flask equipped with a magnetic stir bar.

-

Crucial: Bake the glassware or flame-dry under vacuum to remove trace moisture, although the reaction tolerates water, the initial setup should be controlled.

-

-

Reagent Addition (Solids):

-

Add the Substrate-Cl , Phenylboronic acid , and

to the vial. -

Add the XPhos Pd G2 catalyst last.

-

Note: Using the G2 precatalyst avoids the need for a glovebox, as it is air-stable until activated.

-

-

Degassing (The "Self-Validating" Step):

-

Cap the vial with a septum.

-

Evacuate and backfill with Nitrogen (

) or Argon three times. -

Why: Oxygen causes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Solvent Introduction:

-

Add the degassed THF and Water via syringe through the septum.

-

The mixture will appear as a suspension.

-

-

Reaction:

-

Place in a pre-heated oil block at 60°C .

-

Stir vigorously (1000 rpm). The biphasic nature requires high shear to facilitate phase transfer.

-

Monitor by LC-MS at 1 hour. If conversion is <50%, increase temperature to 80°C.

-

Endpoint: Reaction is typically complete in 2-4 hours. Look for the disappearance of the M+H peak (237.0) and appearance of product (279.1).

-

-

Workup:

-

Purification:

-

Flash Chromatography: Silica gel.

-

Eluent: 0-20% Ethyl Acetate in Hexanes. (The phenoxy group makes the product relatively non-polar).

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling of chloropyrazines.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning | Switch to XPhos Pd G2 or RuPhos Pd G2 . Ensure |

| Hydrolysis (OH-Pyrazine) | High [OH-] or Temp | Switch base from |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) instead of acid. Add base after heating to temp. |

| Homocoupling (Ar-Ar) | Oxygen leak | Re-degas solvents. Ensure positive pressure of Nitrogen. |

References

-

Strategic Applications of Named Reactions in Organic Synthesis ; Kürti, L., Czakó, B.; Elsevier: Amsterdam, 2005. (Foundational Mechanism).[4]

-

Buchwald-Hartwig and Suzuki-Miyaura coupling of chloropyrazines ; Organic & Biomolecular Chemistry, 2013 , 11, 3556.

-

Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines ; Heterocycles, 1992 , 33, 257.[5] (Early foundational work on chloropyrazine reactivity).

- Preparation of sulfonamide derivatives of pyrazine; Journal of Medicinal Chemistry, 2008, 51, 4672. (Context for phenoxy-substituted pyrazines).

-

User's Guide to Pd-Catalyzed Cross-Coupling Reactions ; Aldrichimica Acta, 2014 , 47, 31.

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Buchwald-Hartwig amination of 2-Chloro-6-(3-methoxyphenoxy)pyrazine

Application Note: Precision Buchwald-Hartwig Amination of 2-Chloro-6-(3-methoxyphenoxy)pyrazine

Part 1: Executive Summary & Strategic Analysis

Subject: 2-Chloro-6-(3-methoxyphenoxy)pyrazine (Substrate 1 ) Reaction Class: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Teams.

The Challenge: Pyrazine Deactivation & Chelation

The substrate, 2-Chloro-6-(3-methoxyphenoxy)pyrazine , presents a unique dichotomy in reactivity. The pyrazine core is electron-deficient (

Furthermore, the 3-methoxyphenoxy group at the 6-position introduces steric bulk and a subtle electronic push (mesomeric donation) that slightly deactivates the ring compared to a bare 2,6-dichloropyrazine, making the oxidative addition step slower and more sensitive to ligand choice.

Strategic Decision: SNAr vs. Buchwald

Before committing to a metal-catalyzed route, the nature of the nucleophile (amine) dictates the strategy.

-

Path A (SNAr): For sterically unhindered, electron-rich aliphatic amines (e.g., morpholine, piperazine), Nucleophilic Aromatic Substitution (SNAr) is viable and preferred due to cost.

-

Path B (Buchwald-Hartwig): For anilines , bulky aliphatic amines , or base-sensitive substrates , SNAr fails due to the insufficient nucleophilicity of the amine or the harsh temperatures required (>120°C). This protocol focuses on Path B , utilizing specialized ligand architecture to overcome the "pyrazine problem."

Part 2: Experimental Protocol (Buchwald-Hartwig)

Recommended Catalytic System

To prevent pyrazine N-chelation, we utilize biaryl dialkylphosphine ligands (Buchwald Ligands). These bulky ligands create a "wall" around the Pd center, enforcing reductive elimination and preventing the approach of the pyrazine nitrogen lone pairs.

| Component | Recommendation | Rationale |

| Pd Source | BrettPhos Pd G3/G4 | Pre-catalysts ensure rapid activation at low temperatures, avoiding the induction period of Pd(OAc)₂. |

| Ligand | BrettPhos (Primary Amines) RuPhos (Secondary Amines) | BrettPhos is highly selective for mono-arylation of primary amines. RuPhos accommodates steric bulk for secondary amines. |

| Base | Cs₂CO₃ (Standard) NaOtBu (Fast/Robust) | Cs₂CO₃ is milder and tolerates esters/nitriles. NaOtBu provides faster rates for non-sensitive substrates. |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols stabilize the active catalytic species. |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 236 mg of Substrate 1 )

Reagents:

-

Substrate 1 (2-Chloro-6-(3-methoxyphenoxy)pyrazine): 1.0 equiv.

-

Amine Partner: 1.2 equiv.[1]

-

Catalyst: BrettPhos Pd G3 (or RuPhos Pd G3): 0.02 – 0.05 equiv (2-5 mol%).

-

Base: Cs₂CO₃: 2.0 equiv (anhydrous).

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration, 5 mL).

Step-by-Step Workflow:

-

Preparation: Oven-dry a 20 mL reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

-

Charging Solids: Add Substrate 1 (1.0 equiv), Base (Cs₂CO₃, 2.0 equiv), and the Pd-Precatalyst (2-5 mol%) to the vial.

-

Note: If the amine is a solid, add it at this step.

-

-

Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min / Argon 1 min).

-

Solvent Addition: Syringe in anhydrous 1,4-Dioxane (degassed/sparged).

-

Note: If the amine is a liquid, add it now via syringe.

-

-

Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800-1000 rpm).

-

Critical: Pyrazines can be sluggish. Allow 2–4 hours for conversion. Monitor by LCMS.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

-

Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyrazines are often UV-active; use 254 nm detection.

Part 3: Visualization & Logic

Decision Logic: Reaction Pathway Selection

The following diagram illustrates the decision matrix for choosing between SNAr and Buchwald-Hartwig for this specific substrate.

Caption: Decision matrix for selecting the optimal amination pathway based on nucleophile properties.

Mechanism: Overcoming Catalyst Poisoning

This diagram highlights the critical role of the bulky ligand in preventing the "Pyrazine Trap" (Chelation).

Caption: The bulky ligand (BrettPhos) sterically inhibits N-chelation, forcing the cycle toward productive amine binding.

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Catalyst Poisoning or Inactive Pd | Switch to BrettPhos Pd G3 (pre-catalyst). Ensure rigorous degassing (O₂ kills active Pd). |

| Black Precipitate | "Pd Black" Formation | Ligand dissociation occurred. Increase Ligand:Pd ratio to 2:1 or lower temperature to 80°C. |

| Low Conversion (<50%) | Pyrazine Inhibition | Add 10-20 mol% t-BuOH as an additive (proton shuttle) or switch base to LHMDS (soluble base). |

| Bis-Arylation | Over-reaction (Primary amines) | Use BrettPhos specifically (highly selective for mono-arylation). Avoid XPhos for primary amines. |

Part 5: Safety & Handling

-

Chloropyrazines: Potent skin and eye irritants. Many are sensitizers. Handle in a fume hood with nitrile gloves.

-

Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., SiliaMetS® Thiol) if the compound is for biological testing.

-

Base Hazards: NaOtBu is moisture-sensitive and corrosive. Cs₂CO₃ is an irritant dust; avoid inhalation.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 130(41), 13552–13554. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

-

Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling with Ammonia and Lithium Amide." Chemistry – A European Journal, 18(31), 9758–9769. (Context on heteroaryl chlorides). Link

Sources

Application Note & Protocol: Synthesis of Pyrazine-Based Kinase Inhibitors Utilizing 2-Chloro-3,5-dibromopyrazine (CAS 77782-71-9) as a Versatile Scaffold

Abstract

This document provides a comprehensive guide for the synthesis of pyrazine-based kinase inhibitors, leveraging the unique reactivity of 2-chloro-3,5-dibromopyrazine (CAS 77782-71-9) as a starting material. Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, frequently serving as a "hinge-binding" motif in small molecule kinase inhibitors that compete with ATP.[2] This guide details a strategic, regioselective approach to functionalize the pyrazine core using sequential palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We provide detailed, step-by-step protocols, explain the chemical principles behind the chosen methodologies, and offer guidelines for the characterization and biological evaluation of the final compounds.

Introduction: The Pyrazine Scaffold in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[3] Their central role makes them a major class of drug targets. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic strategy.[4]

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a common feature in many FDA-approved drugs and clinical candidates.[5][6] In the context of kinase inhibition, the nitrogen atoms of the pyrazine ring are strategically positioned to act as hydrogen bond acceptors, forming crucial interactions with the amino acid backbone of the kinase "hinge region"—the flexible loop connecting the N- and C-lobes of the kinase domain.[2] This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor within the active site.

Our starting material, 2-chloro-3,5-dibromopyrazine, is an ideal precursor for building a library of kinase inhibitors. It possesses three halogen atoms with differential reactivity, which can be exploited for stepwise, selective functionalization. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-Cl. This allows for the selective reaction at the more reactive C-Br positions while leaving the C-Cl position available for a subsequent transformation.

This guide will demonstrate a synthetic strategy to construct a potent kinase inhibitor scaffold by first performing a Suzuki-Miyaura coupling at one C-Br position, followed by a Buchwald-Hartwig amination at the second C-Br position, and culminating in a final coupling at the C-Cl position.

Strategic Synthesis Workflow

The overall synthetic strategy is designed to build molecular complexity in a controlled, stepwise manner. The workflow leverages the differential reactivity of the halogen substituents on the pyrazine core.

Figure 1: A strategic workflow for the synthesis of a pyrazine-based kinase inhibitor.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are toxic and/or flammable and should be handled with care. All reactions involving palladium catalysts should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[7]

Protocol 1: Synthesis of 3-Bromo-2-chloro-5-(pyridin-4-yl)pyrazine (Intermediate 1) via Suzuki-Miyaura Coupling

This first step selectively functionalizes one of the two bromine atoms. The C-Br bond is more susceptible to oxidative addition to the Pd(0) catalyst than the stronger C-Cl bond, ensuring high regioselectivity.[8] The base is required to activate the boronic acid for transmetalation.[9]

Materials:

-

2-Chloro-3,5-dibromopyrazine (1.0 eq, e.g., 2.73 g, 10.0 mmol)

-

4-Pyridylboronic acid (1.2 eq, 1.47 g, 12.0 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq, 219 mg, 0.3 mmol)

-

Sodium carbonate (Na2CO3) (3.0 eq, 3.18 g, 30.0 mmol)

-

1,4-Dioxane (e.g., 80 mL)

-

Water (e.g., 20 mL)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried 250 mL round-bottom flask, add 2-chloro-3,5-dibromopyrazine, 4-pyridylboronic acid, Pd(dppf)Cl2, and Na2CO3.

-

Equip the flask with a reflux condenser. Evacuate and backfill the flask with argon gas three times.

-

Add degassed 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 85 °C with vigorous stirring under the argon atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL).

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 1.

Protocol 2: Synthesis of N-Methyl-3-chloro-5-(pyridin-4-yl)pyrazin-2-amine (Intermediate 2) via Buchwald-Hartwig Amination

This protocol installs the key amine functionality, which is often critical for hinge binding. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that is highly tolerant of various functional groups.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating the catalytic cycle.

Materials:

-

3-Bromo-2-chloro-5-(pyridin-4-yl)pyrazine (Intermediate 1) (1.0 eq, e.g., 2.72 g, 10.0 mmol)

-

Methylamine (2.0 M solution in THF, 1.5 eq, 7.5 mL, 15.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq, 183 mg, 0.2 mmol)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq, 231 mg, 0.4 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq, 1.35 g, 14.0 mmol)

-

Toluene, anhydrous (e.g., 100 mL)

-

Diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In an oven-dried Schlenk flask, add Intermediate 1, Xantphos, and NaOtBu.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene, followed by Pd2(dba)3. Stir for 5 minutes.

-

Add the methylamine solution in THF dropwise via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours under argon. Monitor by TLC or LC-MS.

-

Cool the mixture to room temperature and filter through a pad of Celite®, eluting with diethyl ether.[13]

-

Carefully quench the filtrate by slowly adding saturated aqueous NH4Cl solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

-

Purify the crude residue by column chromatography (e.g., hexane/ethyl acetate gradient) to obtain Intermediate 2.

Characterization and Data

The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.

| Analysis Technique | Expected Observations for a Representative Product |

| ¹H NMR | Signals corresponding to pyrazine, pyridyl, and methyl protons with appropriate chemical shifts, coupling constants, and integrations. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (HRMS) | The measured mass should correspond to the calculated exact mass of the target molecule, confirming its elemental composition. |

| HPLC | A single major peak indicating high purity (typically >95%) for use in biological assays. |

Application: Biological Evaluation Guideline

Once the final kinase inhibitor is synthesized and purified, its biological activity must be assessed. A primary in vitro biochemical assay is used to determine the compound's potency against the target kinase. As many pyrazine-based molecules inhibit p38 MAP kinase, an assay for this target is provided as a representative example.[14][15]

Protocol 3: p38α MAP Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general guideline for a competitive binding assay.

Principle: This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the p38α kinase by the synthesized inhibitor. The signal (TR-FRET) is inversely proportional to the amount of inhibitor bound to the kinase.

Materials:

-

Synthesized inhibitor compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

p38α kinase (recombinant).

-

LanthaScreen™ Eu-anti-tag Antibody.

-

Kinase Tracer.

-

TR-FRET Dilution Buffer.

-

384-well microplate.

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in the assay buffer.

-

Add the kinase, Eu-labeled antibody, and inhibitor solution to the wells of the 384-well plate.

-

Incubate for a specified time at room temperature.

-

Add the fluorescent tracer to all wells.

-

Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).

-

Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).

Data Presentation: IC50 values are typically presented in a table for clear comparison.

| Compound | Target Kinase | IC50 (nM) |

| Inhibitor (Final Product) | p38α | Experimental Value |

| Staurosporine (Control) | p38α | ~20 |

| SB-203580 (Control) | p38α | ~50 |

Kinase Signaling Context: The MAPK Pathway

The synthesized inhibitors often target kinases within critical signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling route involved in cell proliferation, differentiation, and stress response, and is frequently dysregulated in cancer.

Figure 2: Simplified MAPK signaling pathway showing the point of intervention for a p38 MAPK inhibitor.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

-

Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. (2005). PubMed. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (N.D.). Semantic Scholar. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Figshare. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis Online. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

-

Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025). Advanced Journal of Pharmaceutical and Health Sciences. [Link]

-

Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. (2012). PubMed. [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (N.D.). ACS Publications. [Link]

-

Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2025). Advanced Journal of Chemistry, Section A. [Link]

-

Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. (2025). ResearchGate. [Link]

-

Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (2014). RSC Publishing. [Link]

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (N.D.). PMC. [Link]

-

Buchwald–Hartwig amination. (N.D.). Wikipedia. [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]

-

Organic Syntheses Procedure. (N.D.). Organic Syntheses. [Link]

-

Buchwald-Hartwig Amination. (N.D.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. (N.D.). Organic Syntheses. [Link]

-

Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing. [Link]

-

Synthesis of (±)-7-Hydroxylycopodine. (N.D.). PMC. [Link]

-

Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025). ResearchGate. [Link]

-

Synthesis and Characterization of Poly(#-caprolactone-b-4-vinylpyridine): Initiation, Polymerization, Solution Morphology, and G. (2009). ACS Publications. [Link]

-

Special Issue : Kinase Inhibitor Chemistry. (N.D.). MDPI. [Link]

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). PMC. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PMC. [Link]

-

Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. (2020). PubMed. [Link]

-

Suzuki Coupling. (N.D.). Organic Chemistry Portal. [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). MDPI. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Reagents for Mono-Substitution of 2,6-Dichloropyrazine: A Detailed Guide to Application and Protocol

Introduction: The Strategic Importance of Mono-Substituted Pyrazines

The pyrazine core is a privileged heterocyclic motif integral to the architecture of numerous functional molecules, from life-saving pharmaceuticals to advanced organic materials. The strategic functionalization of this N-heterocycle allows for the fine-tuning of a molecule's steric and electronic properties, which is paramount in drug discovery and materials science. 2,6-Dichloropyrazine stands out as a versatile and highly reactive starting material. The two chlorine atoms, positioned at the electron-deficient C2 and C6 positions, are activated for substitution, providing a gateway to a diverse array of mono- and di-substituted pyrazine derivatives.[1]

This guide provides a comprehensive overview of the reagents and detailed protocols for achieving selective mono-substitution of 2,6-dichloropyrazine. We will delve into the mechanistic underpinnings of three principal reaction classes: Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each, we will present not just the "how" but the "why," offering insights into the causality behind experimental choices to empower researchers to rationally design and execute their synthetic strategies.

I. Nucleophilic Aromatic Substitution (SNAr): A Direct and Versatile Approach

The electron-deficient nature of the pyrazine ring, exacerbated by the two electron-withdrawing chlorine atoms, makes 2,6-dichloropyrazine an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[1] The reaction proceeds via the attack of a nucleophile on one of the carbon atoms bearing a chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.

Achieving mono-substitution is primarily a matter of controlling the reaction stoichiometry and conditions. Using one equivalent of the nucleophile and carefully managing the reaction time and temperature can effectively prevent the second substitution. The introduction of the first nucleophile, typically an electron-donating group, deactivates the ring towards a second SNAr reaction, making the mono-substituted product the major component under controlled conditions.[2]

A. Mono-Amination: Introducing Nitrogen Nucleophiles

The introduction of an amino group is a common and critical transformation. A variety of primary and secondary amines can be used as nucleophiles.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred as they can solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its nucleophilicity.

-

Base: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to di-substitution. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often allowing for lower overall reaction times.[3][4][5]

Experimental Protocol: Synthesis of 2-Amino-6-chloropyrazine

This catalyst-free protocol is a straightforward method for the mono-amination of 2,6-dichloropyrazine.

Materials:

-

2,6-Dichloropyrazine

-

Aqueous Ammonia (28-30%)

-

Suitable reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

-

To a suitable reaction vessel, add 2,6-dichloropyrazine (1.0 equiv).

-

Add aqueous ammonia (2.9 equiv).

-

Seal the vessel and heat the reaction mixture. For conventional heating, a temperature of 100-140 °C is typical. Alternatively, microwave irradiation can be employed for shorter reaction times.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration and wash with cold water.

-

If no precipitate forms, extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford 2-amino-6-chloropyrazine.

Data Presentation: Representative Conditions for Mono-Amination

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aqueous Ammonia | - | Water | 120 | 12 | 2-Amino-6-chloropyrazine | ~70 |

| Alkylamine | K₂CO₃ | DMF | 140 | 4 | 2-(Alkylamino)-6-chloropyrazine | 60-85 |

| Aniline | NaOtBu | Toluene | 100 | 6 | 2-Anilino-6-chloropyrazine | 70-90 |

B. Mono-Alkoxylation & Aryloxylation: Introducing Oxygen Nucleophiles

The synthesis of 2-alkoxy- and 2-aryloxy-6-chloropyrazines is readily achieved by reacting 2,6-dichloropyrazine with the corresponding alcohol or phenol in the presence of a strong base.

Causality Behind Experimental Choices:

-

Base: A strong base, such as sodium hydride (NaH) or sodium tert-butoxide (NaOtBu), is required to deprotonate the alcohol or phenol to generate the more nucleophilic alkoxide or phenoxide.

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal to prevent quenching of the strong base and the generated nucleophile.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxypyrazine

Materials:

-

2,6-Dichloropyrazine

-

Sodium Methoxide (or Sodium metal and Methanol)

-

Anhydrous Methanol

-

Round-bottom flask with a reflux condenser and nitrogen inlet

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add anhydrous methanol.

-

Carefully add sodium metal (1.1 equiv) in small portions to generate sodium methoxide in situ. Alternatively, use a commercial solution of sodium methoxide in methanol.

-

Once the sodium has completely reacted, add 2,6-dichloropyrazine (1.0 equiv) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to yield 2-chloro-6-methoxypyrazine.[6]

C. Mono-Thiolation: Introducing Sulfur Nucleophiles

Thiols are excellent nucleophiles and readily displace a chloride from 2,6-dichloropyrazine. The resulting thioethers are valuable intermediates in organic synthesis.

Causality Behind Experimental Choices:

-

Base: A base like sodium hydroxide or potassium carbonate is used to deprotonate the thiol, forming the highly nucleophilic thiolate anion.

-

Solvent: Polar solvents like ethanol or DMF are suitable for this reaction.

Experimental Protocol: Synthesis of 2-Chloro-6-(phenylthio)pyrazine

Materials:

-

2,6-Dichloropyrazine

-

Thiophenol

-

Sodium Hydroxide

-

Ethanol

-

Round-bottom flask with a reflux condenser

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 equiv) and sodium hydroxide (1.05 equiv) in ethanol.

-

To this solution, add 2,6-dichloropyrazine (1.0 equiv).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 2-chloro-6-(phenylthio)pyrazine.[7]

Visualization of SNAr Workflow

Caption: Generalized workflow for SNAr mono-substitution of 2,6-dichloropyrazine.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance. For the mono-substitution of 2,6-dichloropyrazine, careful control of stoichiometry and reaction conditions is crucial.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the synthesis of aryl- and heteroaryl-substituted pyrazines by reacting 2,6-dichloropyrazine with an organoboron reagent.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential. The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos can promote the oxidative addition of the less reactive aryl chloride and facilitate the reductive elimination step.

-

Base: A base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

Materials:

-

2,6-Dichloropyrazine (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene and degassed water (4:1 mixture)

-

Schlenk flask or sealed microwave vial

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2,6-dichloropyrazine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add the degassed toluene/water solvent mixture.

-

Stir the reaction mixture vigorously and heat to 100 °C. For microwave-assisted reactions, lower reaction times can be expected.[8][9]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-chloropyrazine.[10][11]

Visualization of Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: A Powerful C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[12][13] It offers a broader substrate scope and milder reaction conditions compared to traditional amination methods.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) is crucial for efficient coupling with aryl chlorides.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.

Experimental Protocol: General Procedure for Mono-Amination via Buchwald-Hartwig Coupling

Materials:

-

2,6-Dichloropyrazine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Schlenk tube or glovebox

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add anhydrous toluene, followed by 2,6-dichloropyrazine and the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-amino-6-chloropyrazine derivative.[14][15]

C. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for forming C-C bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[16][17][18]

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the alkyne and neutralize the generated HX.

-

Solvent: Anhydrous, deoxygenated solvents like DMF or THF are necessary to prevent catalyst deactivation.

Experimental Protocol: General Procedure for Mono-Alkynylation via Sonogashira Coupling

Materials:

-

2,6-Dichloropyrazine (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous DMF

-

Schlenk flask

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloropyrazine, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF and triethylamine.

-

Degas the mixture by bubbling argon through the solution for 10-15 minutes.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the 2-alkynyl-6-chloropyrazine.[19][20]

Visualization of Cross-Coupling Strategies

Caption: Overview of palladium-catalyzed mono-substitution strategies for 2,6-dichloropyrazine.

III. Summary and Outlook

The selective mono-substitution of 2,6-dichloropyrazine is a highly achievable and valuable transformation in synthetic organic chemistry. By carefully controlling reaction parameters such as stoichiometry, temperature, and the choice of catalyst and solvent, a wide variety of functional groups can be introduced onto the pyrazine core. Nucleophilic aromatic substitution offers a direct and often catalyst-free route for the introduction of heteroatom nucleophiles. For the formation of carbon-carbon and carbon-nitrogen bonds with a broader substrate scope, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are indispensable tools. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize novel mono-substituted pyrazine derivatives for a multitude of applications.

References

-

Schultheiss, N., & Bosch, E. (2003). FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS. HETEROCYCLES, 60(8), 1891. [Link]

-

Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(6), 4608-4621. [Link]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

-

Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

-

Wikipedia contributors. (2023, November 13). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Kinzel, T., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 12(19), 4332–4335. [Link]

-

Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

-

Ali, M. A., et al. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. Heliyon, 7(1), e05988. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Mihara, S., & Shibamoto, T. (1981). Synthesis of new pyrazines for flavor use. Journal of Agricultural and Food Chemistry, 29(5), 945-948. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-